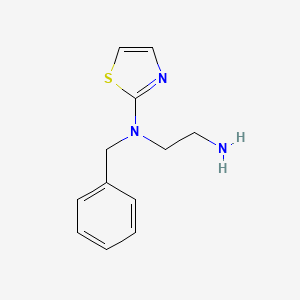![molecular formula C10H13N5O2 B7576363 3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanoic acid](/img/structure/B7576363.png)
3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanoic acid, also known as MPA, is a compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
Mécanisme D'action
3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanoic acid's mechanism of action is not fully understood. However, studies have suggested that it may act through the inhibition of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. 3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanoic acid has also been found to modulate the activity of certain enzymes involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanoic acid has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in cells and tissues. 3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanoic acid has also been reported to inhibit the growth and proliferation of cancer cells. Additionally, 3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanoic acid has been found to protect neurons from damage and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanoic acid in lab experiments is its high purity and yield. Additionally, 3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanoic acid has been shown to have low toxicity in animal studies. However, one limitation of using 3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanoic acid is its relatively high cost compared to other compounds used in research.
Orientations Futures
There are several future directions for research on 3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanoic acid. One area of interest is its potential to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand 3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanoic acid's mechanism of action and its effects on various cellular pathways. Another future direction is the development of more cost-effective synthesis methods for 3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanoic acid. Overall, 3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanoic acid has shown promising potential as a therapeutic agent in various fields of research, and further studies are needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of 3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanoic acid involves the reaction of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine with 3-bromo-2-methylpropionic acid in the presence of a base. The resulting product is then purified through recrystallization. This method has been reported to yield 3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanoic acid with high purity and yield.
Applications De Recherche Scientifique
3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanoic acid has been found to have potential therapeutic applications in various fields of research. It has been studied for its anti-inflammatory, anti-tumor, and neuroprotective effects. 3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanoic acid has also been investigated for its potential to treat Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
3-[methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-7-5-8(14(2)4-3-9(16)17)15-10(13-7)11-6-12-15/h5-6H,3-4H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVSWBXAHLMBQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N(C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Ethyl-(2-hydroxy-5-methoxybenzoyl)amino]propanoic acid](/img/structure/B7576286.png)
![3-[Methyl-[2-oxo-2-(2,4,5-trichloroanilino)ethyl]amino]propanoic acid](/img/structure/B7576294.png)
![2-[1-(2,5-Dimethylphenyl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7576302.png)
![2-[1-(4-Methoxyphenyl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7576316.png)
![2-[2,3-dihydro-1H-inden-5-ylsulfonyl(propyl)amino]acetic acid](/img/structure/B7576324.png)

![3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid](/img/structure/B7576332.png)
![2-[1-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-2-yl]acetic acid](/img/structure/B7576337.png)
![3-[(3-Bromophenyl)sulfonyl-ethylamino]propanoic acid](/img/structure/B7576343.png)

![2-[1-[2-(2,2-Dimethylpropanoylamino)acetyl]piperidin-2-yl]acetic acid](/img/structure/B7576355.png)

![3-[(3-Chlorobenzoyl)-methylamino]propanoic acid](/img/structure/B7576383.png)
![3-[(4-Chloro-2-fluorobenzoyl)-methylamino]propanoic acid](/img/structure/B7576393.png)